molecular formula C11H17Cl3N2O2S B1207556 Clodantoin CAS No. 5588-20-5

Clodantoin

Cat. No. B1207556
CAS RN: 5588-20-5
M. Wt: 347.7 g/mol
InChI Key: VOGJJBHRUDVEFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves creating ligands and metal complexes with specific properties. For example, Yang et al. (2003) described the synthesis of lanthanide complexes using tripodal ligands bearing benzimidazole and pyridine groups, showcasing a method that could potentially be applied to or inspire the synthesis of clodantoin or its analogs (Yang et al., 2003).

Molecular Structure Analysis

The molecular structure of complex molecules is crucial for understanding their function. For instance, the study by Chen et al. (2014) on a new Au20 nanocluster protected by tripodal tetraphosphine ligands provides insights into the structural arrangement and coordination of such complexes, which is vital for the molecular structure analysis of similar compounds (Chen et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of compounds are significantly influenced by their molecular structure. Ihm et al. (2002) explored the anion binding strength of a positively charged tripodal receptor, highlighting the impact of molecular design on chemical reactivity and binding affinity (Ihm et al., 2002).

Physical Properties Analysis

Physical properties, such as luminescence, are essential for applications in sensing and imaging. The luminescent properties of lanthanide complexes with tripodal ligands, as reported by Yang et al. (2003), demonstrate the influence of molecular structure on physical properties, offering a perspective that could be relevant to understanding clodantoin's physical characteristics (Yang et al., 2003).

Chemical Properties Analysis

Investigating the chemical properties, such as binding affinity and reactivity, is crucial for the application of complex molecules. The work by Ihm et al. (2002) on anion binding driven by hydrogen bonds provides an example of how specific chemical properties can be tailored through molecular design (Ihm et al., 2002).

Scientific Research Applications

1. Role in Renal Function Assessment

Clodantoin has been implicated in the assessment of renal function. A study by Tschuppert et al. (2005) explored the effects of dronedarone, a new antiarrhythmic agent, on renal function and tubular cations handling, which is relevant in the context of drugs like clodantoin. This research is significant for understanding how certain drugs can impact renal function, a key aspect in the safety and efficacy of pharmaceuticals including clodantoin (Tschuppert et al., 2005).

2. Inhibition of Inflammatory Enzymes

In the context of anti-inflammatory applications, Soberon et al. (2010) studied the inhibition of key enzymes in inflammatory processes by certain phenolic compounds. This research is pertinent to clodantoin, as understanding the mechanisms of anti-inflammatory action at a molecular level can inform its therapeutic applications (Soberon et al., 2010).

3. Pharmacokinetics and Drug Interaction

Giraud et al. (2006) conducted a study on the metabolic interaction between stiripentol, an anticonvulsant agent, and clobazam, a 1,5-benzodiazepine. This study is relevant to clodantoin as it demonstrates the importance of understanding drug-drug interactions, which is crucial in determining the safety and efficacy of clodantoin in therapeutic settings (Giraud et al., 2006).

4. Impact on Epilepsy Management

Nickels and Wirrell (2017) explored the use of stiripentol in the management of epilepsy, highlighting its mechanisms of action and efficacy in certain syndromes. This research provides insight into how drugs like clodantoin, which may share similar properties or applications, can be utilized in the management of neurological conditions such as epilepsy (Nickels & Wirrell, 2017).

5. Anticonvulsant Properties and Brain Development

Auvin et al. (2013) conducted research on stiripentol, demonstrating its higher anticonvulsant properties in the immature than in the mature rat brain. This study is relevant to the research applications of clodantoin, as it underscores the importance of considering developmental factors when evaluating the efficacy and safety of anticonvulsant drugs (Auvin et al., 2013).

properties

IUPAC Name

5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Cl3N2O2S/c1-3-5-6-7(4-2)8-9(17)16(10(18)15-8)19-11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJJBHRUDVEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863575
Record name Chlordantoin
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URL https://comptox.epa.gov/dashboard/DTXSID40863575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clodantoin

CAS RN

5588-20-5
Record name Chlordantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlordantoin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodantoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231427
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Record name Chlordantoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clodantoin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.542
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Record name CHLORDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Rajic, B Zorc, S Raic-Malic, K Ester, M Kralj, K Pavelic… - Molecules, 2006 - mdpi.com
… Finally, some herbicides (spirohydantoin, thioxohydantocidin), fungicides (clodantoin) and insecticides also have the hydantoin skeleton in their structure [5,6]. During our previous …
Number of citations: 79 www.mdpi.com
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
LA Shaala, DTA Youssef - Marine Drugs, 2021 - mdpi.com
In the course of our continuing efforts to identify bioactive secondary metabolites from Red Sea marine sponges, we have investigated the sponge Hemimycale sp. The cytotoxic fraction …
Number of citations: 10 www.mdpi.com
Z Rajić, B Zorc, S Raić-Malić, K Ester, M Kralj, K Pavelić… - 2006 - fulir.irb.hr
… Finally, some herbicides (spirohydantoin, thioxohydantocidin), fungicides (clodantoin) and insecticides also have the hydantoin skeleton in their structure [5,6]. During our previous …
Number of citations: 3 fulir.irb.hr
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
M Pavin, T Nurgozhin, G Hafner… - Tropical Medicine & …, 2003 - Wiley Online Library
Doctors prescribe medications for therapeutic indications and to meet patient expectations. Understanding the pattern of prescribing is a necessary precursor for any intervention and for …
Number of citations: 110 onlinelibrary.wiley.com
A Jaromin, A Czopek, S Parapini, N Basilico, E Misiak… - Biomolecules, 2020 - mdpi.com
Malaria is an enormous threat to public health, due to the emergence of Plasmodium falciparum resistance to widely-used antimalarials, such as chloroquine (CQ). Current antimalarial …
Number of citations: 7 www.mdpi.com
DTA Youssef, LA Shaala, KZ Alshali - Marine drugs, 2015 - mdpi.com
In the course of our continuing efforts to identify bioactive secondary metabolites from Red Sea marine invertebrates, we have investigated the sponge Hemimycale arabica. The …
Number of citations: 49 www.mdpi.com
GF Cavell - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
Fig 1-Trends in mortality from breast cancer, ischaemic heart disease, and stroke among female birth cohorts in Italy women were assumed to start taking oral hormone replacement …
Number of citations: 1 www.ncbi.nlm.nih.gov
WMA Niessen - Mass spectrometry reviews, 2012 - Wiley Online Library
Negative‐ion LC–MS analysis of drugs is applied far less frequently than positive‐ion LC–MS. Data on the interpretation of negative‐ion MS–MS spectra are even more scarce. …

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